Pss-(1-propylmethacrylate)-heptaisobutyl substituted (CAS: 307531-94-8), commonly known as methacryl isobutyl POSS (MIPOSS), is a hybrid organic-inorganic monomer featuring a rigid silica-like silsesquioxane core . Unlike fully functionalized POSS derivatives, MIPOSS is uniquely structured with one reactive propylmethacrylate group and seven inert, bulky isobutyl groups . This monofunctional architecture allows it to be covalently incorporated as a pendant group into thermoplastic polymer chains via free radical or controlled polymerization without inducing unwanted crosslinking or gelation . For industrial buyers and formulators, MIPOSS serves as a highly soluble, viscous liquid additive that imparts extreme hydrophobicity, low surface energy, and enhanced thermal stability to acrylics, dental resins, and optical coatings, while maintaining excellent processability and formulation compatibility .
Substituting MIPOSS with standard methacrylate monomers (like methyl methacrylate) fails to provide the nanoscopic steric bulk and inorganic rigidity required to fundamentally alter a polymer's surface energy, thermal resistance, and free volume [1]. Conversely, replacing MIPOSS with the closely related octamethacryl POSS (MAPOSS) is a critical formulation error if processability is required [2]. Because MAPOSS possesses eight reactive sites, it acts as a highly dense crosslinker, rapidly driving the resin into an intractable, brittle thermoset network even at low conversions [2]. MIPOSS, bearing only a single polymerizable group, guarantees that the resulting polymer remains linear or branched (thermoplastic), preserving solubility, melt-processability, and ductility [1]. Furthermore, attempting to use unsubstituted octaisobutyl POSS results in physical leaching and macroscopic phase separation, as it lacks the methacrylate anchor necessary for covalent integration into the polymer matrix [2].
The incorporation of MIPOSS into polymer backbones drastically alters surface properties due to the dense packing of the nonpolar heptaisobutyl groups [1]. Films cast from 100 mol% MIPOSS homopolymer (MCP100) demonstrate a highly hydrophobic surface with a surface energy reduced to below 23 mJ/m² [1]. In liquid crystal (LC) alignment applications, this ultra-low surface energy spontaneously induces vertical LC alignment with a pretilt angle of approximately 90° [1]. In contrast, standard poly(methyl methacrylate) (PMMA) baselines possess significantly higher surface energies (~40 mJ/m²) and fail to achieve vertical LC alignment without additional surface treatments[1].
| Evidence Dimension | Polymer Film Surface Energy and LC Pretilt Angle |
| Target Compound Data | < 23 mJ/m²; ~90° LC pretilt angle (MCP100) |
| Comparator Or Baseline | Standard PMMA (~40 mJ/m²; planar/random alignment) |
| Quantified Difference | > 17 mJ/m² reduction in surface energy; enables spontaneous vertical LC alignment |
| Conditions | Homopolymer films evaluated for LC cell alignment layers |
Procuring MIPOSS allows formulators to engineer inherently hydrophobic, low-surface-energy optical films and coatings without relying on complex fluorinated additives.
A critical procurement differentiator for MIPOSS is its ability to undergo controlled radical polymerization without crosslinking[1]. Research demonstrates that MIPOSS can be homopolymerized via Atom Transfer Radical Polymerization (ATRP) to high conversions (e.g., 78% conversion at 60 °C with a 100:1 monomer-to-initiator ratio) to yield high-molecular-weight, soluble linear polymers[1]. In stark contrast, multifunctional analogs like octamethacryl POSS (MAPOSS) undergo rapid macroscopic gelation at very low conversions due to their eight reactive sites [2]. Furthermore, MIPOSS exhibits a specific ceiling temperature (Tc = 130 °C at 1 M), allowing precise thermodynamic control over the polymerization process[1].
| Evidence Dimension | Polymer Architecture and Gelation Threshold |
| Target Compound Data | 78% conversion to soluble linear thermoplastic (at 60 °C, 100:1 ratio) |
| Comparator Or Baseline | MAPOSS (Octamethacryl POSS) -> Rapid gelation/thermoset formation at low conversion |
| Quantified Difference | 100% prevention of crosslinking; yields fully processable linear chains |
| Conditions | Atom Transfer Radical Polymerization (ATRP) in solution |
Buyers requiring melt-processable or solution-castable nanocomposites must select MIPOSS over MAPOSS to avoid irreversible thermoset gelation during synthesis.
When used as a reactive diluent or comonomer, MIPOSS significantly enhances the nanomechanical and thermal properties of the host matrix[1]. Studies incorporating up to 10 wt% MIPOSS into polymer networks show a marked improvement in rheological properties (storage and loss modulus) and nanomechanical elastic modulus compared to the neat baseline resins [1]. The covalent bonding of the bulky, rigid POSS cage restricts local polymer chain mobility, thereby elevating the glass transition temperature (Tg) and thermal degradation onset . Unlike non-reactive silica fillers that suffer from poor interfacial adhesion, the single methacrylate group ensures uniform molecular dispersion and strong physicochemical integration [1].
| Evidence Dimension | Elastic Modulus and Thermal Stability |
| Target Compound Data | Significant increase in elastic modulus and Tg at up to 10 wt% loading |
| Comparator Or Baseline | Neat methacrylate/PBZ resin (0% POSS) |
| Quantified Difference | Enhanced storage/loss modulus and delayed thermal degradation onset |
| Conditions | Nanocomposite formulation evaluated via dynamic mechanical analysis (DMA) and DSC |
MIPOSS provides a procurement-ready solution for mechanically reinforcing optical glasses and dental resins while maintaining optical transparency and molecular-level dispersion.
Because MIPOSS drastically reduces surface energy (< 23 mJ/m²) via its heptaisobutyl shielding, it is an ideal precursor for synthesizing hydrophobic optical coatings and vertical liquid crystal (LC) alignment layers [1]. It directly replaces fluorinated monomers in applications requiring high optical clarity and inherent moisture resistance.
MIPOSS is the strict compound of choice for synthesizing linear block copolymers and melt-processable nanocomposites via ATRP or RAFT [2]. Its monofunctionality ensures that the resulting polymer remains soluble and extrudable, which is impossible to achieve with multifunctional MAPOSS crosslinkers [2].
In dental restorative materials, MIPOSS is utilized as a reactive modifier to adjust the flexibility, processability, and shrinkage profile of BisGMA/TEGDMA resins [3]. While MAPOSS is used for rigid crosslinking, MIPOSS is prioritized when formulators need to reduce matrix viscosity and improve ductility without sacrificing the inorganic reinforcement of the silica core [3].